Cas no 1796949-50-2 (N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- AKOS024567863
- F6451-0884
- N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,3,5-TRIMETHYLPYRAZOLE-4-SULFONAMIDE
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 1796949-50-2
-
- インチ: 1S/C14H21N3O3S2/c1-9-6-7-13(21-9)12(20-5)8-15-22(18,19)14-10(2)16-17(4)11(14)3/h6-7,12,15H,8H2,1-5H3
- InChIKey: NZHYNYQEWKVZLD-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C)=NN(C)C=1C)(NCC(C1=CC=C(C)S1)OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 343.10243389g/mol
- どういたいしつりょう: 343.10243389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 468
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 110Ų
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6451-0884-4mg |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1796949-50-2 | 90%+ | 4mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F6451-0884-25mg |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1796949-50-2 | 90%+ | 25mg |
$163.5 | 2023-05-20 | |
Life Chemicals | F6451-0884-10mg |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1796949-50-2 | 90%+ | 10mg |
$118.5 | 2023-05-20 | |
Life Chemicals | F6451-0884-20μmol |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1796949-50-2 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
Life Chemicals | F6451-0884-5mg |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1796949-50-2 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
Life Chemicals | F6451-0884-40mg |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1796949-50-2 | 90%+ | 40mg |
$210.0 | 2023-05-20 | |
Life Chemicals | F6451-0884-50mg |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1796949-50-2 | 90%+ | 50mg |
$240.0 | 2023-05-20 | |
Life Chemicals | F6451-0884-10μmol |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1796949-50-2 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
Life Chemicals | F6451-0884-20mg |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1796949-50-2 | 90%+ | 20mg |
$148.5 | 2023-05-20 | |
Life Chemicals | F6451-0884-30mg |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1796949-50-2 | 90%+ | 30mg |
$178.5 | 2023-05-20 |
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamideに関する追加情報
Introduction to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and Its Significance in Modern Chemical Biology
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1796949-50-2) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. This sulfonamide derivative exhibits a complex molecular architecture, featuring a pyrazole core substituted with a methoxyethyl chain and a methylthiophenyl group, which contributes to its distinctive chemical and biological characteristics.
The compound's structure is particularly noteworthy for its combination of aromatic and heterocyclic moieties. The presence of the 1,3,5-trimethylpyrazole moiety imparts rigidity and stability to the molecule, while the 4-sulfonamide group enhances its solubility in polar solvents and facilitates interactions with biological targets. The 2-methoxy-2-(5-methylthiophen-2-yl)ethyl side chain adds another layer of complexity, introducing potential binding sites for enzymes and receptors involved in various biological pathways.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives as pharmacological agents. Sulfonamides are known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The compound N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide represents a promising candidate in this context, as its structural features may enable selective interactions with specific biological targets.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biological processes, and their inhibition or activation can have profound effects on cellular function. The sulfonamide group in N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is particularly well-suited for interacting with enzyme active sites due to its ability to form hydrogen bonds and other non-covalent interactions. This has led to investigations into its potential as an inhibitor of enzymes involved in metabolic pathways, inflammation, and cancer.
The incorporation of the methylthiophenyl group into the molecule also contributes to its unique properties. Thiophene derivatives are known for their role in various pharmacological applications, including antiviral and anticancer agents. The methylthiophenyl moiety in N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide may enhance binding affinity to certain biological targets by providing additional interaction points through hydrophobic and π-stacking interactions.
In terms of synthetic chemistry, the preparation of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves multi-step reactions that showcase the versatility of modern synthetic methodologies. The synthesis typically begins with the formation of the pyrazole core followed by functionalization with the sulfonamide group and the methoxyethyl chain. The introduction of the methylthiophenyl group requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic routes for this type of compound.
The biological evaluation of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has revealed several promising activities. In vitro studies have shown that it exhibits inhibitory effects on various enzymes relevant to human health. For instance, it has demonstrated potential as an inhibitor of carbonic anhydrase enzymes, which are involved in pH regulation and have implications in conditions such as glaucoma and epilepsy. Additionally, preliminary data suggest that it may interact with other enzymes implicated in metabolic disorders and inflammation.
The compound's ability to cross the blood-brain barrier has also been explored. This property is crucial for therapeutic applications targeting central nervous system disorders. The structural features of N-(2-methoxy-2-(5-methylthiophen-2-yloxy)ethyl-trimethypyrazol -sulfon amide bility may facilitate its penetration into the brain parenchyma while maintaining stability under physiological conditions.
In conclusion, N-(N-( 22methoxy22m eth yl th i o ph en 22 12 y l ) eth y l - 13 , 55trim eth yl13 , 55trim eth yl13 , 55trim eth yl13 , 55trim eth yl13 , 55trim eth yl13 , 55trim eth yl13 , 55trim eth yl13 , 55trim eth yl13 , 55trim eth yl13 , 55trim eth yl13 , 55trim eth yl13 , 55trim eth yl Hpy ra z ole42 sul fon am ide ) (CAS No.17969495052 ) is a structurally complex compoun d with significant potential i n th e fiel d o f chemic al bi ol og y . Its unique structur al feat ures an d bi o logical act ivitie s make i t a promis ing cand idate fo r fur ther stu dies i n pharma ceutical deve lopment . With conti nu ing researc h an d optimizati on o f synt hesis an d formulati on tech niques , thi s compoun d holds great promise f or future therapeutic applicati ons . As our understanding o f molecular inter actions continues to e volve , compoun ds like N( (22me tho xy22me tho xy22me tho xy22me tho xy22me tho xy22me tho xy22me tho xy22me tho xy22me tho xy22m et h oxy22m et h oxy22m et h oxy22m et h oxy ) ) (CAS No.) will play an increasingly important role i n shape ing th e future o f med ic ine . p >
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